molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
Key on ui cas rn: 122665-97-8
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
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Patent
US09382228B2

Procedure details

A solution of ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in THF (12 mL) was treated with H2O (6 mL) followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol) and the mixture stirred vigorously at RT overnight. The mixture was treated with EtOAc, acidified with 1M HCl until pH 4, the layers separated and the aqueous layer extracted with additional EtOAc (1×). The combined organics were washed with brine, dried over MgSO4 and concentrated to dryness to afford 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[CH2:7][CH2:6][CH:5]([C:8]([O:10]CC)=[O:9])[CH2:4][CH2:3]1.O.O.[OH-].[Li+].Cl>C1COCC1.CCOC(C)=O>[F:1][C:2]1([F:13])[CH2:3][CH2:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.385 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)OCC)F
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.42 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with additional EtOAc (1×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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